

Adenosine 5'-triphosphate (ATP) Dipotassium Salt: A Technical Guide for Researchers

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Compound of Interest

Compound Name: ATP dipotassium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Adenosine 5'-triphosphate (ATP) dipotassium salt, a pivotal molecule in cellular energy metabolism and signaling. This document outlines the typical quality attributes presented in a Certificate of Analysis, details the experimental protocols for its analytical characterization, and illustrates its central role in purinergic signaling pathways.

Certificate of Analysis: Typical Specifications

A Certificate of Analysis (CoA) for **ATP dipotassium** salt provides critical data on its identity, purity, and quality. The following tables summarize the typical quantitative data found on a CoA, ensuring the material's suitability for research and drug development applications.

Table 1: Identification and Physical Properties

Parameter	Typical Specification
Appearance	White to off-white crystalline powder
Solubility	Freely soluble in water
Infrared (IR) Spectrum	Conforms to the reference spectrum
Molecular Formula	$C_{10}H_{14}K_2N_5O_{13}P_3$
Molecular Weight	583.35 g/mol (anhydrous basis)

Table 2: Purity and Impurity Profile

Parameter	Method	Typical Specification
Purity (on anhydrous basis)	HPLC	≥ 98.0%
Adenosine Diphosphate (ADP)	HPLC	≤ 1.0%
Adenosine Monophosphate (AMP)	HPLC	≤ 0.5%
Related Substances (Total)	HPLC	≤ 1.5%
Assay (Enzymatic)	Enzymatic Assay	≥ 82%

Table 3: Physicochemical Properties

Parameter	Method	Typical Specification
Water Content	Karl Fischer Titration	≤ 10.0%
pH (5% solution in water)	Potentiometry	3.0 - 5.0
Heavy Metals	ICP-MS or Colorimetric	≤ 10 ppm

Experimental Protocols

Detailed and validated analytical methods are crucial for confirming the quality of **ATP dipotassium** salt. The following sections describe the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of ATP and to quantify related substances such as ADP and AMP.

- Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and a data acquisition system.

- Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1 M potassium phosphate buffer, pH 6.5) and an organic modifier (e.g., methanol or acetonitrile).
- Preparation of Standard and Sample Solutions:
 - Standard Solution: Accurately weigh and dissolve ATP, ADP, and AMP reference standards in the mobile phase to prepare a stock solution of known concentration.
 - Sample Solution: Accurately weigh and dissolve the **ATP dipotassium** salt sample in the mobile phase to a similar concentration as the standard solution.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 µL
 - Column Temperature: 25 °C
 - UV Detection: 259 nm
- Procedure: Inject the standard and sample solutions into the chromatograph. The retention times of the peaks in the sample chromatogram are compared to those of the standards for identification. The peak areas are used to calculate the percentage purity of ATP and the amounts of ADP, AMP, and other related substances.

Enzymatic Assay for ATP Activity

This assay determines the biologically active ATP content by measuring its involvement in a specific enzymatic reaction. A common method involves the firefly luciferase enzyme, which uses ATP to produce light.^[1]

- Principle: In the presence of ATP, luciferase catalyzes the oxidation of luciferin, resulting in light emission. The amount of light produced is directly proportional to the amount of ATP present.^[1]
- Instrumentation: A luminometer capable of measuring light output from a microplate or test tubes.

- Reagents:
 - Luciferin-luciferase reagent
 - ATP standard solution of known concentration
 - Assay buffer (e.g., Tris-acetate or glycylglycine buffer, pH 7.75)
- Procedure:
 - Prepare a standard curve by making serial dilutions of the ATP standard solution.
 - Prepare the sample solution by dissolving a known amount of **ATP dipotassium** salt in the assay buffer.
 - Add the luciferin-luciferase reagent to the wells of a microplate or to test tubes.
 - Add the standard and sample solutions to the respective wells/tubes.
 - Immediately measure the light output (luminescence) in the luminometer.
 - The ATP concentration in the sample is determined by comparing its luminescence to the standard curve.

Karl Fischer Titration for Water Content

This method is a highly accurate technique for the determination of water content in a substance.^[2]

- Principle: The Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent, reacts stoichiometrically with water. The endpoint of the titration is reached when all the water in the sample has been consumed.^[3]
- Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
- Reagents: Karl Fischer reagent (anhydrous methanol, sulfur dioxide, iodine, and an organic base like imidazole).
- Procedure:

- The titration vessel of the Karl Fischer apparatus is filled with the solvent and pre-titrated to a stable, dry endpoint.
- A known weight of the **ATP dipotassium** salt sample is accurately introduced into the vessel.
- The sample is stirred to dissolve and release its water content.
- The Karl Fischer reagent is added until the endpoint is reached, which is detected potentiometrically by the instrument.
- The instrument automatically calculates the water content as a percentage of the sample weight.

Role in Cellular Signaling

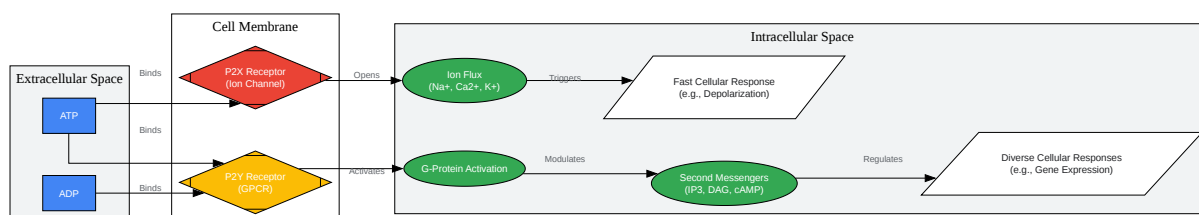
ATP is not only the primary energy currency of the cell but also a crucial extracellular signaling molecule that mediates a wide range of physiological processes through purinergic receptors.

[\[4\]](#)

Purinergic Signaling Pathways

Extracellular ATP and its breakdown products (ADP, AMP, and adenosine) activate two families of purinergic receptors: P2 receptors (ligand-gated ion channels, P2X; and G-protein coupled receptors, P2Y) and P1 receptors (for adenosine).[\[5\]](#)

- **P2X Receptors:** These are ATP-gated ion channels. Upon ATP binding, they rapidly open a channel permeable to cations like Na^+ , K^+ , and Ca^{2+} .[\[6\]](#) The influx of these ions leads to membrane depolarization and an increase in intracellular calcium, triggering fast cellular responses such as neurotransmission and muscle contraction.[\[7\]](#)
- **P2Y Receptors:** These are G-protein coupled receptors that are activated by ATP, ADP, UTP, and UDP.[\[8\]](#) Activation of P2Y receptors initiates intracellular signaling cascades through different G-protein subunits ($\text{G}_{\alpha\text{q}}$, $\text{G}_{\alpha\text{s}}$, $\text{G}_{\alpha\text{i}}$), leading to the modulation of second messengers like inositol trisphosphate (IP_3), diacylglycerol (DAG), and cyclic AMP (cAMP).[\[9\]](#) These pathways regulate a diverse array of cellular functions including proliferation, inflammation, and apoptosis.[\[9\]](#)[\[10\]](#)

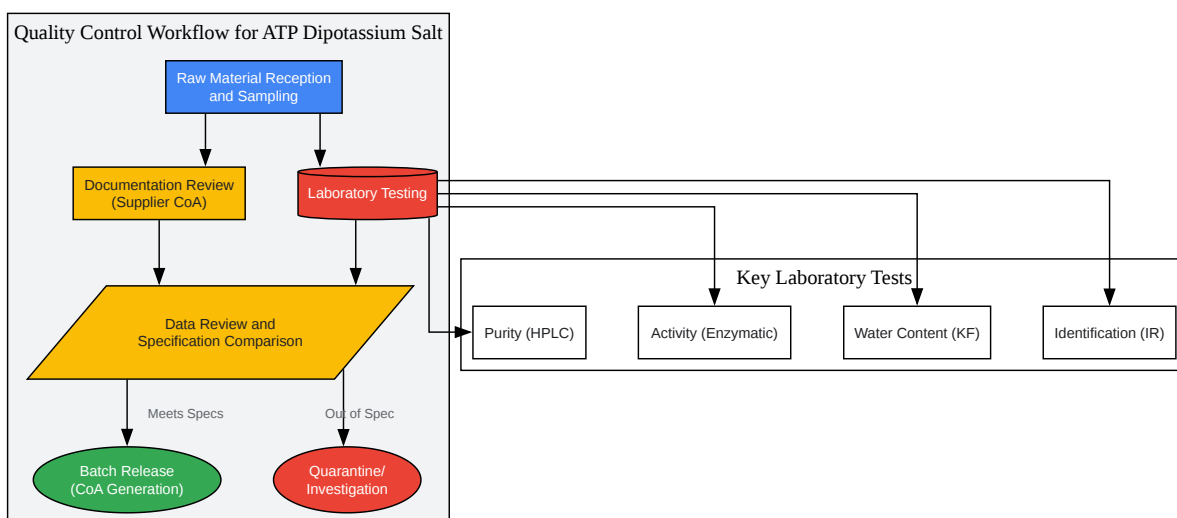


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Caption: Overview of Purinergic Signaling Pathways.

Quality Control Experimental Workflow

The quality control (QC) of **ATP dipotassium** salt is a systematic process to ensure that each batch meets the required specifications before it is released for use.



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